ADP-ribose can be synthesized through both enzymatic and chemical methods:
The molecular structure of ADP-ribose consists of an adenosine moiety linked to two phosphate groups and a ribose sugar. The chemical formula is . The polymerization of ADP-ribose units leads to poly(ADP-ribose), characterized by its branched structure formed through glycosidic bonds between ribofuranosyl units. The average length of these polymers can reach up to 100 monomers, with varying degrees of branching occurring every 20 to 50 units .
ADP-ribose participates in several biochemical reactions:
The mechanism of action for ADP-ribose involves its role as a signaling molecule in response to cellular stress or DNA damage. Upon activation by DNA breaks, poly(ADP-ribose) polymerases catalyze the synthesis of poly(ADP-ribose) chains that serve as scaffolds for recruiting DNA repair proteins. This modification alters protein conformation and activity, facilitating repair processes such as base excision repair and nucleotide incision repair . The reversible nature of ADP-ribosylation allows for dynamic regulation within the cell.
ADP-ribose has several significant applications in scientific research:
ADP-ribose (ADPr) is a dinucleotide composed of adenosine diphosphate (ADP) covalently linked to a ribose sugar moiety. Its chemical formula is C₁₅H₂₂N₅O₁₃P₂, with a molecular weight of 559.31 g/mol. The structure features:
Table 1: Key Molecular Properties of ADP-Ribose
Property | Description |
---|---|
Chemical formula | C₁₅H₂₂N₅O₁₃P₂ |
Molecular weight | 559.31 g/mol |
Polymer chain length | 2–200+ ADP-ribose units |
Primary linkages | α(1→1″) to acceptor; α(1→2″) for polymer elongation |
Branching frequency | <3% via ribose(1→2″)ribose(1→2‴)ribose |
Net charge per unit | -2 (at physiological pH) |
ADP-ribosylation is catalyzed by ADP-ribosyltransferases (ARTs), primarily the poly(ADP-ribose) polymerase (PARP) superfamily (17 human members). NAD⁺ serves as the obligatory cosubstrate, cleaved to transfer ADP-ribose to acceptor molecules. Key synthetic enzymes include:
Table 2: Human PARP Enzymes and Their Activities
Enzyme | Activity | Primary Functions | Activation Trigger |
---|---|---|---|
PARP1 | PARylation | DNA repair, chromatin remodeling | DNA strand breaks |
PARP2 | PARylation | Base excision repair | 5′-phosphorylated DNA nicks |
PARP3 | MAR/PARylation | Mitotic progression, DSB repair | 5′-phosphate termini |
PARP5a/b | Linear PARylation | Telomere length, Wnt signaling | Protein-protein interactions |
PARP7/10/14 | MARylation | Antiviral response, transcription regulation | Interferon signaling |
ADP-ribose turnover is mediated by hydrolases ensuring dynamic signaling:
Table 3: Major Human ADP-Ribose Hydrolases
Hydrolase | Class | Substrates | Localization | Key Residues |
---|---|---|---|---|
PARG | Macrodomain | PAR polymers | Nucleus, cytoplasm, mitochondria | Glu-755, Glu-756 |
ARH3 | Ribosyl_hydrolase | PAR, Ser-MAR | Nucleus, mitochondria | Asp-77, Glu-80* |
MacroD1 | Macrodomain | Asp/Glu-MAR | Mitochondria | Asp-111, Asn-169 |
TARG1 | Macrodomain | Asp/Glu-MAR, terminal PAR | Nucleus, cytoplasm | Cys-130, His-166 |
ARH1 | Ribosyl_hydrolase | Arg-MAR | Cytoplasm | Asp-118, Glu-119 |
*ARH3 catalytic residues vary by species.
ADP-ribosylation occurs as two distinct modifications:
Table 4: MARylation vs. PARylation Characteristics
Feature | MARylation | PARylation |
---|---|---|
Chain length | Single ADP-ribose unit | 2–200+ units (linear/branched) |
Primary linkages | Ester/ether/N-glycosidic to proteins | α(1→2″) ribose-ribose; α(1→1″) to protein |
Key synthesizing enzymes | PARP3,6-12,14-16; ARTCs; SIRT4/6 | PARP1, PARP2, Tankyrases |
Hydrolases | MacroD1/2, TARG1, ARH1, ARH3* | PARG, ARH3 |
Biological roles | Transcriptional control, metabolism | DNA repair scaffolds, chromatin remodeling |
Turnover rate | Minutes-hours | Seconds-minutes (rapid polymer degradation) |
*ARH3 cleaves serine-linked MAR.
Concluding Remarks
ADP-ribose exemplifies a versatile biochemical moiety whose covalent attachment to proteins and nucleic acids orchestrates critical cellular pathways. Its synthesis by PARPs, degradation by hydrolases, and structural duality (MAR vs. PAR) create a dynamic signaling network integrating DNA repair, epigenetic regulation, and metabolism. Ongoing structural and functional studies continue to reveal novel aspects of this modification system, highlighting its therapeutic potential in human diseases [6] [9].
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